molecular formula C16H9ClN2 B5721061 4-[2-(3-chlorophenyl)-1-cyanovinyl]benzonitrile

4-[2-(3-chlorophenyl)-1-cyanovinyl]benzonitrile

Cat. No. B5721061
M. Wt: 264.71 g/mol
InChI Key: CWKLVOIGXMBNEI-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(3-chlorophenyl)-1-cyanovinyl]benzonitrile, also known as CCVBN, is a compound that belongs to the family of nitrile-containing compounds. CCVBN is a highly potent and selective inhibitor of the transient receptor potential vanilloid type 1 (TRPV1) channel, which is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in the perception of pain and temperature.

Mechanism of Action

4-[2-(3-chlorophenyl)-1-cyanovinyl]benzonitrile acts as a competitive inhibitor of the TRPV1 channel, binding to the channel's pore region and blocking the entry of calcium ions into the cell. This results in a decrease in the depolarization of sensory neurons and a reduction in the release of neurotransmitters involved in pain signaling.
Biochemical and Physiological Effects:
The inhibition of TRPV1 channels by this compound has been shown to produce analgesic effects in animal models of pain. This compound has also been shown to reduce inflammation and intestinal motility in animal models of inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

4-[2-(3-chlorophenyl)-1-cyanovinyl]benzonitrile is a highly potent and selective inhibitor of TRPV1 channels, making it a useful tool for studying the role of these channels in pain and other sensory disorders. However, its high potency also makes it difficult to use in vivo, as it can produce off-target effects at high concentrations.

Future Directions

1. Investigation of the potential use of 4-[2-(3-chlorophenyl)-1-cyanovinyl]benzonitrile in the treatment of neuropathic pain.
2. Development of more selective TRPV1 inhibitors with improved pharmacokinetic properties.
3. Investigation of the role of TRPV1 channels in other physiological processes, such as inflammation and cancer.
4. Development of new methods for the synthesis of this compound and other nitrile-containing compounds.
5. Investigation of the potential use of TRPV1 inhibitors in combination with other analgesic drugs for the treatment of chronic pain.

Synthesis Methods

The synthesis of 4-[2-(3-chlorophenyl)-1-cyanovinyl]benzonitrile involves the reaction of 3-chloro-α-cyanostyrene with benzonitrile in the presence of a palladium catalyst. The reaction proceeds via a Heck coupling reaction, which involves the formation of a carbon-carbon bond between the two aromatic rings.

Scientific Research Applications

4-[2-(3-chlorophenyl)-1-cyanovinyl]benzonitrile has been extensively studied for its potential therapeutic applications in the treatment of pain and other sensory disorders. TRPV1 channels are known to be involved in the development of chronic pain, and their inhibition by this compound has been shown to produce analgesic effects in animal models. This compound has also been studied for its potential use in the treatment of inflammatory bowel disease, as TRPV1 channels are known to be involved in the regulation of intestinal motility and inflammation.

properties

IUPAC Name

4-[(E)-2-(3-chlorophenyl)-1-cyanoethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2/c17-16-3-1-2-13(9-16)8-15(11-19)14-6-4-12(10-18)5-7-14/h1-9H/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKLVOIGXMBNEI-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C(C#N)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C(/C#N)\C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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